4-Phenylthiazole-2-thiol

Description

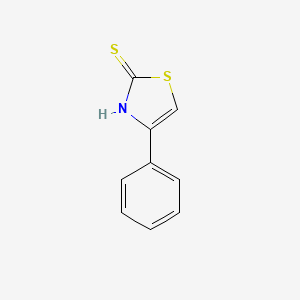

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCKHTAVNBPQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062181 | |

| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Mercapto-4-phenylthiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2103-88-0 | |

| Record name | 2-Mercapto-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylthiazole-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Phenylthiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenylthiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, spectral characteristics, and known biological activities. Detailed experimental protocols for its preparation are provided, along with a discussion of its thione-thiol tautomerism. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams of the primary synthetic pathway and its mechanism are included to facilitate understanding.

Introduction

Thiazole moieties are integral components of numerous biologically active compounds and approved pharmaceuticals. The substituted thiazole ring system serves as a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound, in particular, is a key intermediate for the synthesis of more complex derivatives and has intrinsic biological relevance. This guide aims to be a thorough resource for professionals engaged in the research and development of thiazole-based compounds.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the reaction of an α-haloketone, specifically ω-bromoacetophenone (also known as phenacyl bromide), with a source of the thiocarbamate group. The use of ammonium dithiocarbamate is a common and effective method.

Primary Synthesis Route: From ω-Bromoacetophenone and Ammonium Dithiocarbamate

This method is a variation of the classic Hantzsch thiazole synthesis. The reaction proceeds via nucleophilic attack of the dithiocarbamate on the α-carbon of the ω-bromoacetophenone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

ω-Bromoacetophenone (phenacyl bromide)

-

Ammonium dithiocarbamate

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ω-bromoacetophenone (19.9 g, 0.1 mol) in 100 mL of absolute ethanol.

-

To this solution, add ammonium dithiocarbamate (11.0 g, 0.1 mol) in one portion.

-

Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 300 mL of cold water and acidify with 2M HCl to a pH of approximately 2-3.

-

A pale-yellow precipitate of this compound will form. Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, dissolve the crude product in a minimal amount of dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from an ethanol/water mixture or a suitable solvent like toluene to yield pure this compound as a crystalline solid.

Synthesis Mechanism

The reaction mechanism involves several key steps, as illustrated below.

Figure 2: Simplified mechanism of this compound synthesis.

Physicochemical and Spectral Properties

This compound is a stable solid at room temperature with the following properties.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NS₂ | [1][2] |

| Molecular Weight | 193.29 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 167-172 °C | [1] |

| CAS Number | 2103-88-0 | [1][2] |

Spectral Data

The spectral data is crucial for the characterization of this compound.

Table 2: Spectral Data of this compound

| Technique | Observed Peaks/Shifts |

| FT-IR (KBr, cm⁻¹) | Broad ~3400 (N-H stretch, thione), ~3100 (Ar C-H stretch), ~1590 (C=C stretch), ~1500 (C=N stretch), ~1250 (C=S stretch) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.3 (m, 5H, Ar-H), ~7.0 (s, 1H, Thiazole C5-H), ~13.5 (br s, 1H, N-H, thione) |

| ¹³C NMR (CDCl₃, δ ppm) | ~185 (C=S), ~150 (Thiazole C4), ~134 (Ar C), ~129-126 (Ar CH), ~110 (Thiazole C5) |

| Mass Spectrum (m/z) | 193 (M⁺), 161, 134, 121 |

Note: NMR data are estimated based on typical values for similar structures and the thione tautomer.

Thione-Thiol Tautomerism

This compound can exist in two tautomeric forms: the thione form (4-phenylthiazole-2(3H)-thione) and the thiol form (this compound). In the solid state and in most solvents, the thione form is generally the predominant tautomer due to the greater stability of the C=S double bond and the aromaticity of the thiazole ring.

Figure 3: Thione-thiol tautomerism of this compound.

The presence of the thione form can be confirmed by spectroscopic methods. In the IR spectrum, a broad peak around 3400 cm⁻¹ is indicative of an N-H stretch, and a strong absorption around 1250 cm⁻¹ corresponds to the C=S stretch. In ¹H NMR, the proton on the nitrogen of the thione tautomer typically appears as a broad singlet at a downfield chemical shift (around 13.5 ppm).

Reactivity and Applications

The thiol (or thione) group at the 2-position of the thiazole ring is a key functional handle for further chemical modifications. It can readily undergo S-alkylation, S-acylation, and other reactions to generate a diverse library of derivatives.

The phenylthiazole scaffold is a well-established pharmacophore in medicinal chemistry. While specific biological data for the parent this compound is limited in publicly available literature, numerous derivatives have demonstrated significant biological activities.

Biological Activities of Phenylthiazole Derivatives

-

Antifungal Activity: Many phenylthiazole derivatives exhibit potent antifungal activity against a range of pathogenic fungi. For instance, certain derivatives have shown excellent activity against Sclerotinia sclerotiorum and Candida species, with some compounds exhibiting EC₅₀ values in the low µg/mL range.[4][5][6]

-

Antibacterial Activity: Phenylthiazole derivatives have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4]

-

Other Activities: The phenylthiazole core is present in compounds investigated for anti-inflammatory, anticancer, and antiviral activities.

The biological activity of these derivatives highlights the importance of this compound as a key building block in the development of new therapeutic agents.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward and efficient synthetic route. Its physicochemical and spectral properties are well-defined, although the thione-thiol tautomerism is an important aspect to consider during characterization and reaction planning. The reactivity of the thiol group allows for a wide range of chemical modifications, making it a crucial starting material for the synthesis of diverse derivatives. The established biological activities of the phenylthiazole scaffold, particularly in the antifungal domain, underscore the potential of this compound and its analogues in drug discovery and development. This guide provides the essential information for researchers and scientists to effectively synthesize, characterize, and utilize this important chemical entity.

References

A Technical Guide to 2-Mercapto-4-phenylthiazole (CAS 2103-88-0): Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Mercapto-4-phenylthiazole (CAS 2103-88-0), a versatile heterocyclic compound. It details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant applications as a building block in the development of novel therapeutic agents and other chemical entities. The guide focuses on the anticancer and antimicrobial potential of its derivatives, elucidating the key signaling pathways involved and presenting quantitative bioactivity data.

Introduction

2-Mercapto-4-phenylthiazole, also known as 4-phenylthiazole-2-thiol, is a yellow crystalline solid with the chemical formula C₉H₇NS₂.[1] It belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules, including the essential vitamin B1 (thiamine) and the antibiotic penicillin.[2][3] The primary application of 2-Mercapto-4-phenylthiazole lies in its role as a versatile intermediate in organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals.[1][4][5] Research has also highlighted the potential of its derivatives as potent anticancer and antimicrobial agents, making it a molecule of significant interest in drug discovery and development.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Mercapto-4-phenylthiazole is presented in Table 1.

Table 1: Physicochemical Properties of 2-Mercapto-4-phenylthiazole

| Property | Value | Reference(s) |

| CAS Number | 2103-88-0 | [7] |

| Molecular Formula | C₉H₇NS₂ | [7] |

| Molecular Weight | 193.29 g/mol | [7] |

| Appearance | White to yellow or brown crystalline powder | [1][4] |

| Melting Point | 167-175 °C | [4] |

| Boiling Point | 333.1 ± 45.0 °C (Predicted) | [4] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of 2-Mercapto-4-phenylthiazole

The synthesis of 2-Mercapto-4-phenylthiazole can be achieved through the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring. A detailed experimental protocol is provided below.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole, a closely related precursor, which can be further modified to yield 2-mercapto-4-phenylthiazole. A more direct synthesis from phenacyl bromide and ammonium dithiocarbamate is also established in the literature.

Reaction Scheme:

Figure 1: Synthesis of 2-Amino-4-phenylthiazole.

Materials:

-

Phenacyl bromide (or 2-bromoacetophenone)

-

Ammonium dithiocarbamate

-

Ethanol

Procedure:

-

To a suspension of ammonium dithiocarbamate (24.8 g) in absolute ethanol (50 mL), add a mixture of phenacyl bromide (20.4 g) in absolute ethanol (100 mL) with shaking and cooling.

-

After the initial exothermic reaction subsides, stopper the flask and let it stand at room temperature overnight.

-

The following day, reflux the reaction mixture for 1 hour to ensure the completion of the reaction.

-

Remove the solvent under reduced pressure.

-

Dilute the crude solid product with 200 mL of water, filter, and dry to obtain 2-Mercapto-4-phenylthiazole.

Applications in Drug Discovery and Development

The thiazole scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-Mercapto-4-phenylthiazole have shown significant promise in various therapeutic areas. While no major commercial drugs are directly synthesized from 2-Mercapto-4-phenylthiazole, its derivatives are actively investigated in preclinical studies.

Anticancer Activity

Derivatives of 2-Mercapto-4-phenylthiazole have demonstrated potent anticancer activity through multiple mechanisms of action.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers.[8] Thiazole derivatives have been identified as potent inhibitors of this pathway.[9][10] They can interfere with the activity of key kinases such as PI3K and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][4]

Figure 2: Inhibition of the PI3K/Akt/mTOR Pathway by Thiazole Derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[11] Several successful anticancer drugs target tubulin dynamics. Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][11][12][13]

Figure 3: Disruption of Tubulin Polymerization by Thiazole Derivatives.

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Ureido-substituted 4-phenylthiazole derivative 27 | HepG2 (Liver) | 0.62 | IGF1R inhibitor | [14] |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 | Tubulin polymerization inhibitor | [11][13] |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 | Tubulin polymerization inhibitor | [11][13] |

| 2,4-disubstituted thiazole derivative 7c | - | 2.00 | Tubulin polymerization inhibitor | [12] |

| 2,4-disubstituted thiazole derivative 9a | - | 2.38 | Tubulin polymerization inhibitor | [12] |

| Thiazole derivative 3b | - | 0.086 | PI3Kα inhibitor | [4] |

| Thiazole derivative 3b | - | 0.221 | mTOR inhibitor | [4] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiazole derivatives have emerged as promising candidates with activity against a range of bacterial and fungal pathogens.[15][16]

Thiazole derivatives can target essential bacterial processes. One key mechanism is the inhibition of FtsZ, a protein crucial for bacterial cell division.[17] By disrupting FtsZ polymerization, these compounds prevent the formation of the Z-ring, a critical step in cytokinesis, leading to bacterial cell death.[9][17] Another mechanism involves the inhibition of enzymes in the fatty acid synthesis (FAS) pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for bacterial membrane biosynthesis.[6][18] Furthermore, some derivatives are believed to inhibit the MurB enzyme, which is involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[19]

Figure 4: Antimicrobial Mechanisms of Thiazole Derivatives.

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivative 40 | S. aureus | 3.125 | [3] |

| Thiazole derivative 40 | B. thuringiensis | 6.25 | [3] |

| Thiazole derivative 13a | Antibacterial | 46.9 - 93.7 | [20] |

| Thiazole derivative 13a | Antifungal | 5.8 - 7.8 | [20] |

Experimental Workflow for Drug Discovery

The development of new drugs based on the 2-Mercapto-4-phenylthiazole scaffold typically follows a structured workflow from synthesis to biological evaluation.

Figure 5: Drug Discovery Workflow for Thiazole Derivatives.

Conclusion

2-Mercapto-4-phenylthiazole (CAS 2103-88-0) is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its derivatives have demonstrated promising anticancer and antimicrobial activities through the modulation of key cellular pathways. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a resource for researchers and professionals engaged in the discovery and development of novel chemical entities. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the development of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. jchemrev.com [jchemrev.com]

- 7. scbt.com [scbt.com]

- 8. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. mdpi.com [mdpi.com]

- 17. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenylthiazole-2-thiol: A Comprehensive Technical Overview for Advanced Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

4-Phenylthiazole-2-thiol is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features make it a valuable building block for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a detailed overview of its fundamental properties, synthesis protocols, and its role as a scaffold in the development of novel therapeutic agents.

Core Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | References |

| Molecular Formula | C₉H₇NS₂ | [1][2][3][4] |

| Molecular Weight | 193.29 g/mol | [1][2][3][5] |

| CAS Number | 2103-88-0 | [1][2][3] |

| Appearance | Solid | [5] |

| Melting Point | 167-172 °C | [5] |

| Synonyms | 2-Mercapto-4-phenylthiazole, 4-Phenyl-2-thiazolethiol | [1][3][4] |

Synthesis and Experimental Protocols

The synthesis of thiazole derivatives, including this compound and its analogues, is predominantly achieved through the Hantzsch thiazole synthesis.[6] This classic method remains a cornerstone in heterocyclic chemistry for the formation of the thiazole ring.[6]

Hantzsch Thiazole Synthesis: A Standard Protocol

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[6] For the synthesis of 2-amino-4-phenylthiazole, a common precursor and analogue, the following protocol is adapted from standard procedures.

Objective: To synthesize 2-amino-4-phenylthiazole via the Hantzsch reaction.

Materials:

-

2-Bromoacetophenone (α-haloketone)

-

Thiourea (thioamide)

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, such as a round-bottom flask, combine 2-bromoacetophenone and thiourea.[6][7]

-

Add methanol as the solvent.[6]

-

Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for a period of 30 to 60 minutes.[6] In some variations, this reflux can be extended for up to 12 hours.[7]

-

After the reaction period, allow the solution to cool to room temperature.[6]

-

Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to induce precipitation of the product.[6]

-

Collect the resulting solid product by vacuum filtration using a Buchner funnel.[6]

-

Wash the collected solid with cold deionized water to remove any residual salts.[6]

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol.[7]

The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Biological Activity and Drug Development Applications

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[8][9] This makes it a compound of high interest for drug discovery and development professionals.

Key Therapeutic Areas:

-

Antifungal Agents: Thiazole derivatives have shown potent antifungal activity, particularly against pathogenic Candida species.[7][9][10] Some compounds have demonstrated efficacy comparable to established drugs like fluconazole and ketoconazole.[10] The mechanism of action for some of these derivatives involves the inhibition of the 14α-demethylase enzyme, which is crucial for fungal cell membrane synthesis.[10]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 4-phenylthiazole derivatives against various cancer cell lines, including those for breast cancer, colon cancer, and lung cancer.[8][11][12] The presence of specific substitutions on the phenyl ring can significantly influence the antiproliferative activity.[8]

-

Anti-inflammatory and Analgesic Effects: A significant area of research involves the development of 4-phenylthiazole analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[13] Inhibition of these enzymes can lead to potent anti-inflammatory and antinociceptive (pain-relieving) effects, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13]

-

Antimicrobial and Anthelmintic Properties: Beyond antifungal applications, derivatives have been synthesized and evaluated for broader antibacterial and anthelmintic activities.[7][14]

The following diagram illustrates a conceptual pathway for the action of a 4-phenylthiazole derivative as an enzyme inhibitor.

Caption: Enzyme Inhibition Pathway of Thiazole Derivatives.

Conclusion

This compound is a versatile heterocyclic compound with a well-established molecular formula and weight. Its synthesis, primarily through the robust Hantzsch reaction, is well-documented, allowing for the creation of extensive libraries of derivatives. The broad and potent biological activities of these derivatives, ranging from anticancer to anti-inflammatory and antifungal, underscore the importance of the 4-phenylthiazole scaffold in modern drug discovery. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of novel therapeutics targeting a multitude of diseases.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Mercapto-4-phenylthiazole [webbook.nist.gov]

- 5. 4-苯基噻唑-2-硫醇 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scirp.org [scirp.org]

- 13. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Phenylthiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylthiazole-2-thiol (CAS No: 2103-88-0), a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates and interprets data from Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented. The information herein is intended to serve as a foundational resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

This compound is a solid organic compound with the chemical formula C₉H₇NS₂ and a molecular weight of 193.29 g/mol .[1][2] It features a phenyl group attached to a thiazole ring, which also contains a thiol group. This compound exists in a tautomeric equilibrium between the thiol and thione forms, which can influence its spectroscopic characteristics.

-

Molecular Weight: 193.29[1]

-

Physical Form: Solid

-

Melting Point: 167-172 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented in the table below is a compilation of expected vibrational frequencies based on the analysis of related thiazole derivatives and standard infrared absorption tables.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2600-2550 | Weak | S-H stretch (thiol tautomer) |

| ~1600-1585 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1570-1490 | Medium-Strong | C=N stretching (thiazole ring) |

| ~1300-1100 | Medium | C-N stretching |

| ~750-600 | Medium | C-S stretching |

| ~770-730 & ~690 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 12.5 | Broad Singlet | 1H | N-H (thione tautomer) or S-H (thiol tautomer) |

| ~7.9 - 7.7 | Multiplet | 2H | Aromatic protons (ortho to thiazole) |

| ~7.5 - 7.3 | Multiplet | 3H | Aromatic protons (meta and para) & Thiazole H-5 |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~185 - 175 | C=S (Thione, C2) |

| ~150 - 140 | C4 of Thiazole |

| ~135 - 125 | Quaternary carbon of the phenyl ring & C5 of Thiazole |

| ~130 - 125 | Aromatic CH carbons |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions.[7] The fragmentation pattern provides valuable information for structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 193 | High | [M]⁺ (Molecular Ion) |

| 160 | Medium | [M - SH]⁺ |

| 134 | Medium | [C₇H₄NS]⁺ |

| 102 | Medium | [C₇H₄N]⁺ or [C₆H₅C≡CH]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is expected to show absorption bands in the ultraviolet region due to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. Specific λmax values are dependent on the solvent used.

Table 5: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~250-280 | π → π | Phenyl group |

| ~300-340 | π → π / n → π* | Thiazole ring system |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy Protocol (ATR Method)

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

Data Acquisition:

-

The spectrometer is tuned and shimmed for the specific sample.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

The acquired FIDs are Fourier transformed to produce the NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Data Acquisition:

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8]

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

UV-Vis Spectroscopy Protocol

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

The stock solution is diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Acquisition:

-

A cuvette containing the pure solvent is used as a blank to record the baseline.

-

The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

-

Workflow and Data Integration

The characterization of this compound involves a logical workflow where the results from different spectroscopic techniques are integrated to confirm the structure and purity of the compound.

Conclusion

This technical guide has presented a detailed spectroscopic profile of this compound, including FT-IR, ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis data. While some of the data is inferred from related structures due to a lack of publicly available, comprehensive experimental results for this specific molecule, the information provided serves as a robust starting point for researchers. The included experimental protocols offer practical guidance for obtaining and verifying this data. The integrated spectroscopic approach outlined is essential for the unambiguous structural confirmation and purity assessment required in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. 2-Mercapto-4-phenylthiazole [webbook.nist.gov]

- 8. uni-saarland.de [uni-saarland.de]

Biological Activity of 4-Phenylthiazole-2-thiol: A Technical Overview

The thiazole ring is a fundamental heterocyclic scaffold that is a core structural motif in a variety of natural products, such as vitamin B1 (thiamine), and numerous synthetic compounds with significant therapeutic value.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] Within this diverse chemical family, the 4-phenylthiazole-2-thiol moiety and its derivatives have emerged as particularly promising candidates in drug discovery, demonstrating potent and varied pharmacological effects.

This technical guide provides an in-depth exploration of the biological activities associated with this compound and its analogs. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Synthesis of 4-Phenylthiazole Derivatives

The synthesis of the 4-phenylthiazole scaffold is commonly achieved through the Hantzsch thiazole synthesis. A prevalent method involves the condensation reaction between a substituted acetophenone (or a phenacyl bromide derivative) and thiourea.[3][5][6] Further modifications can be made to the core structure to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

A widely used method for synthesizing the 2-amino-4-phenylthiazole precursor is as follows:

-

An equimolar mixture of a substituted phenacyl bromide (1 mmol) and thiourea (1.2 mmol) is prepared.[5][6]

-

The reactants are refluxed in a solvent such as ethanol (5 mL) for several hours (typically 5-12 hours).[3][6] In some protocols, a catalyst like copper silicate may be added to improve reaction time and yield.[5]

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled. If a catalyst is used, it is filtered off.[5]

-

The cooled mixture is then poured over crushed ice or into a solution of ammonium hydroxide to precipitate the crude product.[3][5]

-

The resulting solid is washed, filtered, and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final 2-amino-4-phenylthiazole derivative.[3][5]

References

An In-depth Technical Guide to 4-Phenylthiazole-2-thiol Derivatives and Analogs for Drug Discovery Professionals

An Overview of the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Scaffold

This technical guide provides a comprehensive overview of 4-phenylthiazole-2-thiol derivatives and their analogs, a class of compounds demonstrating significant potential in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and mechanisms of action of these promising molecules.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea, thioamides, or thiosemicarbazides. Modifications to this classical method, including the use of microwave irradiation and various catalysts, have been developed to improve yields and reaction times[1].

A general synthetic workflow for the Hantzsch synthesis of 4-phenylthiazole derivatives is depicted below.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole, a common precursor for many derivatives.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

Heating plate

-

Filtration apparatus (Büchner funnel, side-arm flask)

Procedure:

-

In a reaction vessel, combine 2-bromoacetophenone and thiourea in a suitable solvent such as methanol.

-

Add a stir bar and heat the mixture with stirring. The reaction temperature and time can be optimized (e.g., reflux for several hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the contents into a beaker containing a solution of 5% sodium carbonate to neutralize any acid formed during the reaction and to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 4-phenylthiazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ruthenium(II) and Osmium(II) metalacycles | SW480 (colon) | Low µM range | [2] |

| 4-Phenylthiazole-based Ru(II) and Os(II) metallacycles | A549 (lung), SW480 (colon), CH1/PA-1 (ovarian) | Low µM range | [3] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives | SKNMC (neuroblastoma), HEP-G2 (liver) | Varies by derivative | [4] |

| Bis-thiazole derivatives | MCF-7, MDA-MB-231 (breast), A2780, KF-28 (ovarian), Hela (cervical) | Varies by derivative (as low as 0.00065 µM) | [5] |

| Ureido-substituted 4-phenylthiazole analog (Compound 27) | HepG2 (liver) | 0.62 | [6] |

| Thiazole-thiophene hybrid (Derivative 9) | MCF-7 (breast) | 14.6 | [7] |

| Thiazole-amino acid hybrid derivatives | A549 (lung), HeLa (cervical), MCF-7 (breast) | 2.07 - 8.51 | [8] |

| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (17b) | Various cancer cell lines | High potency | [9] |

A significant mechanism underlying the anticancer activity of some 4-phenylthiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Furthermore, the PI3K/Akt signaling pathway, which is downstream of VEGFR-2 and crucial for cell proliferation, survival, and growth, is often consequently inhibited.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4',5-bisthiazole derivatives | Mycobacterium smegmatis | 30.38 | |

| 5-hetarylthiazole derivatives | Various pathogenic microorganisms | As low as 6.25 | [1] |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivative (37c) | Bacteria | 46.9 - 93.7 | [1] |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivative (37c) | Fungi | 5.8 - 7.8 | [1] |

| Benzo[d]thiazole derivatives (13 and 14) | Gram-positive and Gram-negative bacteria, Fungi | 50 - 75 | [10] |

| Thiazole derivatives (1-4) | Various bacterial strains and fungi | 1250 - 5000 | [11] |

| 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e) | Candida albicans, Candida parapsilosis | Low µM range |

Enzyme Inhibition

The therapeutic potential of this compound derivatives extends to their ability to inhibit specific enzymes implicated in various diseases.

Table 3: Enzyme Inhibitory Activity of Selected this compound Derivatives

| Compound/Derivative | Enzyme | IC50/Ki | Reference |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I (hCA I) | IC50: 39.38 - 198.04 µM | [12][13] |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase II (hCA II) | IC50: 39.16 - 86.64 µM | [12][13] |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki: 0.008 µM | [14] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki: 0.124 µM | [14] |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 µM | [14] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 µM | [14] |

| N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea (11) | Acyl-CoA:cholesterol O-acyltransferase (ACAT) | Low µM range | [15] |

| N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (16) | Acyl-CoA:cholesterol O-acyltransferase (ACAT) | Low µM range | [15] |

| 4-phenyl-5-pyridyl-1,3-thiazole analogues | p38 MAP kinase | Potent in vitro inhibition | [16] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well flat-bottom plates

-

Test compound stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-phenylthiazole derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

-

Standardized bacterial or fungal inoculum

-

Test compound stock solution

Procedure:

-

Prepare Compound Dilutions: Prepare a serial two-fold dilution of the 4-phenylthiazole derivative in the broth directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay: Carbonic Anhydrase (Spectrophotometric)

This assay measures the esterase activity of carbonic anhydrase (CA) to screen for inhibitors.

Materials:

-

Purified carbonic anhydrase enzyme

-

Assay buffer (e.g., Tris-HCl)

-

Substrate (e.g., p-nitrophenyl acetate)

-

Test compound stock solution

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In the wells of a microplate, add the assay buffer, the CA enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Add the substrate to each well to start the reaction.

-

Monitor Reaction: Measure the increase in absorbance at a specific wavelength (e.g., 400 nm for the product p-nitrophenol) over time in a kinetic mode.

-

Data Analysis: Calculate the rate of the reaction for each compound concentration. The percentage of inhibition is determined relative to a control without the inhibitor, and the IC50 value is calculated.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of promising biological activities. The synthetic accessibility of these compounds, coupled with their potent anticancer, antimicrobial, and enzyme inhibitory properties, makes them attractive candidates for further drug discovery and development efforts. This guide provides a foundational understanding of this important class of molecules, offering detailed protocols and insights to aid researchers in their exploration of this compound derivatives as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. VEGFR2 inhibition assay [bio-protocol.org]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. benchchem.com [benchchem.com]

- 5. cusabio.com [cusabio.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 9. rr-asia.woah.org [rr-asia.woah.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Thiazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - American Chemical Society [acs.digitellinc.com]

"literature review of 4-Phenylthiazole-2-thiol"

An In-depth Technical Guide to 4-Phenylthiazole-2-thiol: Synthesis, Properties, and Biological Significance

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 4th position and a thiol group at the 2nd position. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1][2] The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs, and its derivatives have demonstrated a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][4] This technical guide provides a comprehensive review of the synthesis, chemical properties, and the extensive biological activities of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 167-172 °C. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2103-88-0 | [5] |

| Molecular Formula | C₉H₇NS₂ | [5] |

| Molecular Weight | 193.29 g/mol | [5][6] |

| Appearance | Solid | |

| Melting Point | 167-172 °C | |

| Purity | ~90% (Technical Grade) | [6] |

| InChI Key | CYCKHTAVNBPQDB-UHFFFAOYSA-N | |

| SMILES String | Sc1nc(cs1)-c2ccccc2 |

Synthesis of 4-Phenylthiazole Derivatives

The most common method for synthesizing the 4-phenylthiazole scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone (such as a substituted phenacyl bromide) with a thiourea or thioamide derivative.[7][8]

General Experimental Protocol: Hantzsch Thiazole Synthesis

A general procedure for the synthesis of 2-amino-4-phenylthiazole derivatives is as follows:

-

A mixture of the appropriately substituted phenacyl bromide (1 mmol) and thiourea (1.2 mmol) is prepared.[7]

-

A solvent, typically ethanol, is added to the mixture.[7][8]

-

A catalyst, such as copper silicate, may be added to improve reaction efficiency and yield.[7]

-

The reaction mixture is refluxed at approximately 78 °C.[7] The progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled and poured over crushed ice to precipitate the solid product.[7]

-

The crude product is isolated by filtration and can be further purified by recrystallization from a suitable solvent like hot ethanol.[7]

The following diagram illustrates the general workflow for the Hantzsch synthesis of 4-phenylthiazole derivatives.

Biological and Pharmacological Activities

The 4-phenylthiazole core is a versatile scaffold that has been incorporated into a multitude of derivatives to explore a wide array of biological activities.

Anticancer Activity

Derivatives of 4-phenylthiazole have shown significant potential as anticancer agents.[9] Numerous studies have synthesized and evaluated novel compounds for their cytotoxic effects against various human cancer cell lines.

For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and tested for their antitumor activities.[10] Compound 4c (2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) demonstrated high selectivity, with a potent effect on lung cancer cells while being significantly less toxic to normal cells.[10] In another study, ureido-substituted 4-phenylthiazole analogs were developed, with compound 27 showing potent cytotoxicity against liver cancer cells (HepG2) and acting as an inhibitor of the IGF1R kinase.[11] Furthermore, organometallic complexes incorporating a 4-phenylthiazole ligand have displayed antiproliferative activity in the low micromolar range against lung, colon, and ovarian cancer cell lines.[12]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c (Thioacetamide derivative) | A549 (Lung) | 23.30 ± 0.35 | [10] |

| 4c (Thioacetamide derivative) | NIH/3T3 (Normal) | >1000 | [10] |

| 27 (Ureido-substituted analog) | HepG2 (Liver) | 0.62 ± 0.34 | [11] |

| Sorafenib (Standard) | HepG2 (Liver) | 1.62 ± 0.27 | [11] |

| 74d (2,4-dichloro derivative) | NCI-H292, HEp-2, HT-29, K562 | 5.48 - 10.41 | [1] |

| 74h (3,4-dichloro derivative) | NCI-H292, HEp-2, HT-29, HL-60 | 4.23 - 12.21 | [1] |

Antimicrobial Activity

The 4-phenylthiazole scaffold is a prominent pharmacophore in the design of new agents against multidrug-resistant bacteria.[2] Phenylthiazole derivatives have been identified as having strong potential as lead compounds against Methicillin-resistant Staphylococcus aureus (MRSA).[2][13]

Derivatives have been evaluated for activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][14] For example, a series of 2-amino-4-phenylthiazole derivatives were synthesized and showed significant antifungal and anthelmintic activities.[8] Another study reported on novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles that exhibited antibacterial activity.[15] The versatility of this scaffold allows for modifications that can be tailored to target specific microbial threats.

Enzyme Inhibition

A significant area of research for 4-phenylthiazole derivatives is their activity as enzyme inhibitors. Notably, they have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[16] The dual inhibition of these enzymes is a promising strategy for the development of novel treatments for pain and inflammation.

A structure-activity relationship (SAR) study involving forty-two 4-phenylthiazole analogs revealed that the substitution pattern on the phenyl ring is critical for potent inhibition.[16] The study found that having a bulky moiety is favored by both enzymes. Compound 4p , with a methyl group at the para position of the phenyl ring, was identified as a particularly potent dual inhibitor.[16]

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| 4p | human FAAH | 11.1 | [16] |

| 4p | human sEH | 2.3 | [16] |

The logical relationship in developing these dual inhibitors is outlined in the diagram below.

Antioxidant and Antiradical Activity

Several studies have investigated the antioxidant properties of phenolic thiazoles and related derivatives.[17][18][19] The ability of these compounds to scavenge free radicals is often attributed to the presence of phenolic hydroxyl groups and/or a hydrazone moiety attached to the thiazole core.[17] The antioxidant activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[17][19] For example, a series of carbazole-based thiazole derivatives showed excellent radical scavenging activity, with some compounds being more potent than the standard antioxidant BHT.[20]

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| 3b (Carbazole derivative) | DPPH | 77.68 | [20] |

| 3i (Carbazole derivative) | DPPH | 77.96 | [20] |

| BHT (Standard) | DPPH | 220.89 | [20] |

| 5b (Triazole-thiol derivative) | DPPH | 5.84 µg/ml | [19] |

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of compounds on cell lines.

-

Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved (usually in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

The workflow for evaluating a compound's biological activity is depicted below.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the synthesized compounds.

-

Preparation: A fresh solution of DPPH radical in methanol is prepared.

-

Reaction: Different concentrations of the test compounds are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for about 30 minutes.

-

Measurement: The absorbance of the solutions is measured spectrophotometrically (e.g., at 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[19]

Conclusion and Future Perspectives

This compound is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a wide range of biologically active compounds. The derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The Hantzsch synthesis remains a robust and efficient method for creating diverse libraries of these compounds. Structure-activity relationship studies have been crucial in optimizing their potency and selectivity, particularly in the context of enzyme inhibition.

Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of phenylthiazole derivatives to improve their efficacy and reduce potential toxicity.[13] The exploration of novel derivatives, including their formulation into advanced drug delivery systems and their evaluation in in vivo models, will be essential steps toward translating these promising compounds into clinical applications. The versatility of the 4-phenylthiazole scaffold ensures that it will remain a subject of intensive research in the quest for new and effective therapeutic agents.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. nanobioletters.com [nanobioletters.com]

- 8. asianpubs.org [asianpubs.org]

- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 12. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Emergence of a Core Heterocycle: A Technical Guide to the Discovery and History of 4-Phenylthiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Its journey from a fundamental heterocyclic structure to a privileged core in modern drug discovery is rooted in the foundational principles of organic synthesis. This technical guide delves into the history, synthesis, and significance of a key derivative, 4-Phenylthiazole-2-thiol, providing detailed protocols and data for researchers in the field.

Historical Context: The Hantzsch Synthesis

The history of this compound is intrinsically linked to the discovery of the thiazole ring itself. The seminal work in this area was conducted by German chemist Arthur Hantzsch, who in 1887 reported a method for synthesizing thiazole rings by condensing α-haloketones with thioamides.[1] This reaction, now known as the Hantzsch thiazole synthesis, remains a fundamental and versatile method for preparing a vast range of 2,4-disubstituted thiazoles.[1][2]

The synthesis of 4-phenylthiazole derivatives is a direct application of this classical reaction, typically involving the condensation of an α-haloacetophenone (e.g., 2-bromoacetophenone) with a thioamide or thiourea.[1][3] While the precise first synthesis of the 2-thiol variant is not prominently documented as a singular discovery, its preparation follows logically from these foundational principles, which provided chemists with a clear and reliable pathway to the 4-phenylthiazole core.

Physicochemical and Structural Data

This compound is a solid compound at room temperature with the key properties summarized below.[4] This data serves as a crucial reference for its identification, purification, and use in further synthetic applications.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₇NS₂ | [4][5] |

| Molecular Weight | 193.29 g/mol | [4][5] |

| CAS Number | 2103-88-0 | [4] |

| EC Number | 218-274-7 | [4] |

| Melting Point (mp) | 167-172 °C | [4] |

| Form | Solid | [4] |

| InChI Key | CYCKHTAVNBPQDB-UHFFFAOYSA-N | [4] |

| SMILES String | Sc1nc(cs1)-c2ccccc2 | [4] |

Synthetic Methodology: The Hantzsch Reaction

The Hantzsch synthesis is the most common and historically significant route to the 4-phenylthiazole core. The following protocol provides a detailed methodology for this reaction, which can be adapted for classical heating or microwave-assisted techniques.[1]

General Experimental Protocol (Classical Method)

This protocol describes the synthesis of a 4-phenylthiazole derivative via the condensation of 2-bromoacetophenone and a thioamide/thiourea equivalent.

-

Reactant Preparation : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) and the thioamide or thiourea (1.1-1.5 mmol).[1]

-

Solvation : Add a suitable solvent, such as ethanol or methanol (5-10 mL), to the flask.[1][3]

-

Reaction : Heat the mixture to a gentle reflux (typically 65-80°C) with continuous stirring.[1][3] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[3]

-

Workup : Upon completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize any acid formed and precipitate the product.[1]

-

Isolation and Purification : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with deionized water and allow it to air dry.[3] The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol) to yield the pure 4-phenylthiazole derivative.[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Hantzsch thiazole synthesis.

Biological Significance and Applications

The 4-phenylthiazole scaffold is not merely of synthetic interest; it is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[1][6] Research has demonstrated that derivatives of this core exhibit significant biological activities.

| Biological Activity / Application | Description | Citation(s) |

| Anticancer | Ureido-substituted 4-phenylthiazole derivatives have been developed as potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), showing antiproliferative properties against cancer cell lines like HepG2. | [7] |

| Anti-inflammatory / Analgesic | Analogs have been designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in inflammatory and pain signaling pathways. | [8] |

| Antimicrobial / Antifungal | The thiazole nucleus is a component of many agents with demonstrated antibacterial and antifungal properties.[9][10] | [9][10] |

| Kinase Inhibition | The scaffold serves as a foundation for designing various kinase inhibitors, leveraging its ability to form key interactions within ATP-binding pockets. | [7] |

Mechanism of Action Example: IGF1R Pathway Inhibition

Recent drug discovery efforts have utilized the 4-phenylthiazole scaffold to develop potent kinase inhibitors. One such target is the IGF1R, a receptor tyrosine kinase whose signaling pathway is often dysregulated in cancer, promoting cell proliferation and survival. The diagram below illustrates the simplified signaling cascade and the point of inhibition.

Conclusion

From its theoretical underpinnings in the Hantzsch reaction of the late 19th century, the 4-phenylthiazole core has evolved into a structure of immense value for contemporary researchers. This compound and its related derivatives continue to serve as versatile building blocks and pharmacophores in the development of novel therapeutics. A thorough understanding of its history, synthesis, and multifaceted biological activities is essential for professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. 4-苯基噻唑-2-硫醇 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of 4-Phenylthiazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiazole-2-thiol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including the phenyl ring, thiazole core, and a thiol group, contribute to a diverse range of chemical and biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data, detailed experimental protocols for their determination, and a visualization of its key tautomeric forms.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The key properties of this compound are summarized below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₉H₇NS₂ | [1][2][3][4][5][6] |

| Molecular Weight | 193.29 g/mol | [1][4][6] |

| Appearance | White to brown powder, crystals, or crystalline powder | [7] |

| Melting Point | 168 - 175 °C | [3][4][7] |

| Boiling Point (Predicted) | 343.3 ± 35.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [7] |

| pKa | No experimental data available | |

| LogP (Predicted) | 3.42 | [7] |

| Solubility | No quantitative experimental data available |

Tautomerism

This compound can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical aspect of its chemistry, influencing its reactivity, polarity, and potential for hydrogen bonding.

Caption: Thiol-thione tautomerism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-